1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine
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Overview
Description
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-2-methylpiperazine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other piperazine derivatives and heterocyclic compounds.
Biology: It has been investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine can be compared with other similar piperazine derivatives, such as:
1-[2-(2-Chlorophenoxy)ethyl]-2-methylpiperazine: This compound has a similar structure but with a chlorine atom in a different position on the phenoxy ring. It may exhibit different biological activities and chemical reactivity.
1-[2-(4-Chlorophenoxy)ethyl]-2-methylpiperazine: Another structural isomer with the chlorine atom in the para position. This compound may have distinct pharmacological properties compared to the meta-substituted derivative.
1-[2-(3-Bromophenoxy)ethyl]-2-methylpiperazine: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
CAS No. |
1240572-62-6 |
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Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2O/c1-11-10-15-5-6-16(11)7-8-17-13-4-2-3-12(14)9-13/h2-4,9,11,15H,5-8,10H2,1H3 |
InChI Key |
ASYKNPPOSOYIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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